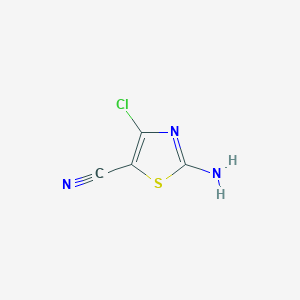

2-Amino-4-chlorothiazole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 2-Amino-4-chlorothiazole-5-carbonitrile, is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of amino, chloro, and carbonitrile functional groups in the compound suggests potential reactivity and interaction with various biological targets.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of heteroazine fused thiazole-2-carbonitriles was achieved through a high yielding two-step route starting from Appel salt and ortho- or para-chloro substituted meta-aminoazines, as described in one of the studies . Another study reported the synthesis of novel Schiff bases using a thiophene derivative, which was synthesized using the Gewald synthesis technique, indicating the versatility of methods available for constructing thiazole-based compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized and showed that it crystallized in the orthorhombic space group with specific unit cell parameters . The study also utilized density functional theory (DFT) calculations to analyze the electronic properties of the compound, which can be crucial for understanding its reactivity and potential applications .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to their reactive functional groups. For instance, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride led to the formation of a new compound, showcasing the reactivity of the amino and carbonitrile groups . Additionally, reactions with substituted benzylidenemalononitriles and acetylenic esters were reported, further demonstrating the chemical versatility of thiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and substituents. The presence of chlorine and carbonitrile groups can affect the polarity, solubility, and overall reactivity of the compound. For example, the study of a chlorophenyl thiadiazole derivative revealed its potential application as a nonlinear optical (NLO) material due to its significant first-order hyperpolarizability . The crystal structure analysis of another derivative highlighted the importance of intermolecular hydrogen bonding and crystal packing effects on the compound's stability .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

One of the primary research applications of 2-Amino-4-chlorothiazole-5-carbonitrile is in the synthesis of complex chemical structures. Ioannidou and Koutentis (2011) explored the regioselective hydrodehalogenation of dihaloisothiazole-carbonitriles, leading to the synthesis of chloroisothiazole-carbonitriles, demonstrating the compound's utility in creating structurally diverse molecules Ioannidou & Koutentis, 2011. Similarly, Tiwari et al. (2016) highlighted its use in the synthesis of thiadiazolopyrimidine derivatives with potential anticancer properties, showcasing its role in medicinal chemistry Tiwari et al., 2016.

Biological Activities and Applications

Another significant application is in the development of compounds with potential biological activities. Al-Adiwish et al. (2017) demonstrated the synthesis of pyrazolo[5,1-c][1,2,4]triazines from 5-aminopyrazole, investigating their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (MCF7), indicating the compound's importance in discovering new therapeutic agents Al-Adiwish et al., 2017.

Advanced Material Research

Research into the material science applications of this compound is also noteworthy. Yadav et al. (2016) investigated pyranopyrazole derivatives for their corrosion inhibition performance on mild steel in acidic solutions. Their findings underscore the potential of derivatives of this compound in developing new materials with enhanced corrosion resistance, highlighting its relevance in industrial applications Yadav et al., 2016.

Mecanismo De Acción

Target of Action

It’s known that 2-aminothiazole derivatives, a class to which this compound belongs, have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

2-aminothiazole derivatives are known to exhibit potent and selective nanomolar inhibitory activity against various human cancerous cell lines . This suggests that these compounds may interact with their targets to inhibit their function, thereby preventing the proliferation of cancer cells.

Biochemical Pathways

Given the broad pharmacological spectrum of 2-aminothiazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways involved in cell proliferation and survival.

Result of Action

As a derivative of 2-aminothiazole, it’s known to exhibit potent and selective inhibitory activity against various human cancerous cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.

Propiedades

IUPAC Name |

2-amino-4-chloro-1,3-thiazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN3S/c5-3-2(1-6)9-4(7)8-3/h(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZOZNMZMQMLMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(S1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136195-53-4 |

Source

|

| Record name | 2-amino-4-chloro-1,3-thiazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[5-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2507747.png)

![4-[[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-(1,3-benzodioxol-5-ylmethyl)benzamide](/img/structure/B2507755.png)

![1-(4-Methylphenyl)-3-[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2507761.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2507763.png)

![N6-benzyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2507765.png)